
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.
Esterification: The pyrrolidinyl intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative.
Hydrochloride Formation: The final step involves the conversion of the ethyl ester derivative to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can be compared with other similar compounds such as:
Ethyl 3-Oxo-3-(2-pyrrolidinyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Methyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its chemical properties and applications.
Ethyl (S)-3-Oxo-3-(2-piperidinyl)propanoate Hydrochloride: Contains a piperidinyl group instead of a pyrrolidinyl group, leading to differences in biological activity and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16ClNO3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)6-8(11)7-4-3-5-10-7;/h7,10H,2-6H2,1H3;1H |
Clave InChI |
FWOKYJWVESSKHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



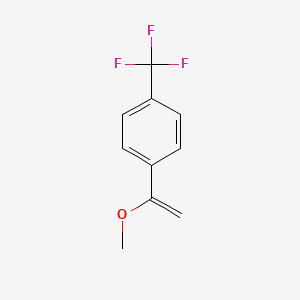


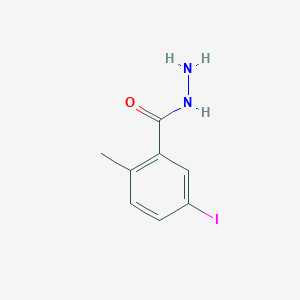
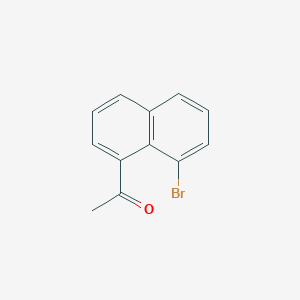
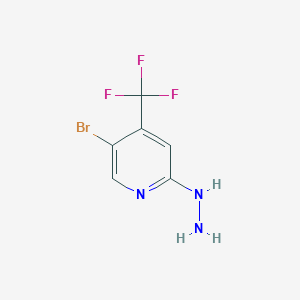
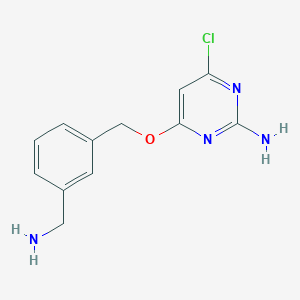


![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


